molecular formula C11H19F3N2O2 B6206071 tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate CAS No. 1824347-45-6

tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate

Cat. No.: B6206071
CAS No.: 1824347-45-6
M. Wt: 268.3
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Description

tert-Butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H19F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further linked to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms involving trifluoromethyl groups.

Biology:

  • Investigated for its potential as a pharmacological agent due to the presence of the trifluoromethyl group, which can enhance biological activity.

Medicine:

  • Potential applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • tert-Butyl N-[2-(trifluoromethyl)piperidin-4-yl]carbamate
  • tert-Butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate

Uniqueness:

  • The presence of the trifluoromethyl group distinguishes it from other piperidine derivatives, providing unique chemical and biological properties.
  • Compared to similar compounds, this compound may exhibit enhanced stability and reactivity due to the electron-withdrawing effects of the trifluoromethyl group.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1824347-45-6

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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